molecular formula C9H8F2O3 B2809568 3,6-Difluoro-2-methoxyphenylacetic acid CAS No. 1261675-72-2

3,6-Difluoro-2-methoxyphenylacetic acid

Cat. No. B2809568
M. Wt: 202.157
InChI Key: LUYHAKOVGQLINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-methoxyphenylacetic acid is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (3,6-difluoro-2-methoxyphenyl)acetic acid . The InChI code for this compound is 1S/C9H8F2O3/c1-14-9-5 (4-8 (12)13)6 (10)2-3-7 (9)11/h2-3H,4H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

3,6-Difluoro-2-methoxyphenylacetic acid is a solid compound . It is stored at ambient temperature .

Scientific Research Applications

Structural and Vibrational Spectra Analysis

Studies involving structurally similar compounds, such as 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid, have explored their structural stability using DFT and MP2 methods. These analyses have helped in understanding the conformations, vibrational wavenumbers, and the impact of substituents on molecular stability and reactivity, which could be relevant for applications in material science and molecular engineering (Förner & Badawi, 2011).

Spectroscopic Properties and Binding Modes

The spectroscopic properties and binding modes of compounds related to 3,6-Difluoro-2-methoxyphenylacetic acid, such as FluoZin-3, have been extensively studied for their application in life sciences as zinc sensors. These studies provide valuable information on the coordination abilities and spectroscopic characteristics of these compounds, which could be applied to the development of new sensors and probes (Marszalek et al., 2016).

Synthetic Applications

Research into the synthetic applications of related aryloxyacetic acids has led to the development of novel techniques for the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, a method for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids highlights the relevance of such compounds in organic synthesis (Leung & Sammis, 2015).

Safety and Environmental Assessments

Investigations into the safety and environmental impact of fluorinated compounds, including perfluoro{acetic acid derivatives}, are crucial for their application in food contact materials and other consumer products. These studies ensure that the materials used in consumer products are safe and comply with regulatory standards (Flavourings, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include washing with plenty of soap and water if it comes into contact with skin, getting medical attention if eye irritation persists, removing a person to fresh air and keeping them comfortable for breathing if inhaled, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3,6-difluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYHAKOVGQLINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-methoxyphenylacetic acid

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